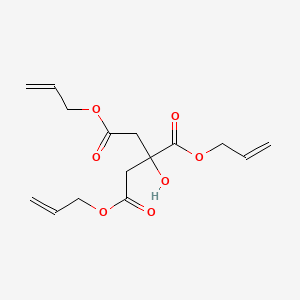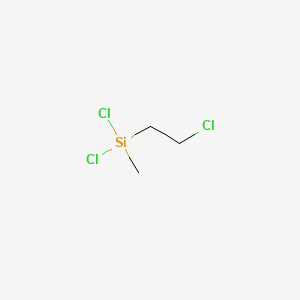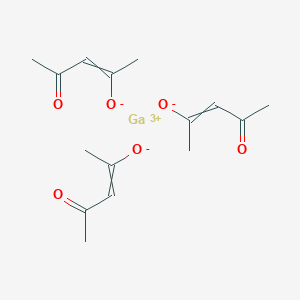
Samarium carbonate
描述
Samarium Carbonate is a compound of Samarium, a silvery-white rare earth metal . It is used in various applications such as in the synthesis of other samarium compounds .
Synthesis Analysis
Nano-sized Sm³⁺ carbonate particles were prepared through a chemical precipitation reaction in aqueous media. The reaction involved admixing streams of Sm³⁺ ion solutions with CO₃²⁻ solutions . The synthesis route was optimized through the Taguchi robust statistical design and effective parameters like the concentration of the ion solutions, flow rate of Sm³⁺ feed, and reactor temperature on the size of synthesized samarium carbonate particles were evaluated .
Molecular Structure Analysis
The chemical composition and structure of the nano-sized samarium carbonate and oxide particles were studied through X-ray diffraction, scanning electron microscopy, thermal analysis, and FT-IR spectroscopy .
Chemical Reactions Analysis
The synthesized nano-particles were evaluated in terms of their photo-catalytic effects in the UV-induced degradation of methyl orange (MO) .
Physical And Chemical Properties Analysis
Samarium is a moderately hard metal which has a silvery appearance. It has a melting point of 1072°C (1962°F) and a boiling point of 1900°C (3450°F). Samarium has a solid phase density of 7.52 g/cm³ and a liquid or molten phase density of 7.16 g/cm³ .
科学研究应用
1. Electrolyte for Solid Oxide Fuel Cells (SOFCs)
Samarium carbonate plays a significant role in the development of solid oxide fuel cells (SOFCs). Samarium-doped ceria is a key electrolyte in SOFCs, where samarium carbonate is used to lower the sintering temperature and to enhance performance. The incorporation of samarium into ceria results in fine grain sizes and a retardation of densification and grain growth. This modification leads to better fuel cell performance due to the improved ionic conductivity and electrochemical properties of the resultant ceramics (Li, Ikegami, & Mori, 2004).
2. Catalysts and Metal Alloys
Samarium is used as a catalyst in various applications, as well as in the formation of metal alloys. It's also employed in neutron absorption in nuclear reactors. In the field of catalysts and alloys, samarium's unique properties, such as its ability to form stable compounds and its magnetic characteristics, are highly valued. The synthesis and applications of samarium acetate, derived from samarium carbonate, are particularly noteworthy in these areas (Pedreira Filho & Queiroz, 2021).
3. Nanotechnology and Material Science
Samarium carbonate has been explored in the field of nanotechnology and material science, especially in the encapsulation of samarium compounds into carbon nanotubes. This has implications for developing next-generation radiopharmaceuticals and other advanced materials. The creation of anhydrous samarium(III) chloride from samarium(III) oxide exemplifies the innovative use of samarium in material science applications (Martinčić et al., 2016).
4. Chemical Synthesis and Pharmaceutical Applications
Samarium carbonate finds applications in chemical synthesis processes. It's used in the production of pharmaceuticals and in the development of improved workup procedures for chemical reactions, showcasing its versatility in various chemical processes (Schwaebe & Little, 1997).
5. Environmental Applications
The use of samarium carbonate in environmental applications is evident in the study of its speciation and bioavailability in the presence of natural organic matter. This research is crucial for assessing the environmental impact of rare earth elements like samarium, which is increasingly used in high-technology applications (Rowell, Fillion, Smith, & Wilkinson, 2018).
安全和危害
未来方向
属性
IUPAC Name |
samarium(3+);tricarbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Sm/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZFMLDHLOYOQJ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Sm+3].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sm2(CO3)3, C3O9Sm2 | |
| Record name | Samarium(III) carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Samarium(III)_carbonate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890603 | |
| Record name | Carbonic acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium carbonate | |
CAS RN |
5895-47-6, 25880-71-1 | |
| Record name | Samarium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005895476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025880711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, samarium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disamarium tricarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

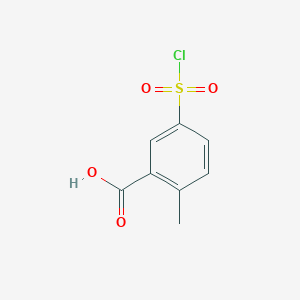


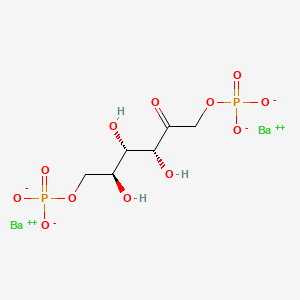
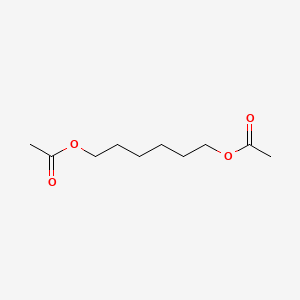
![Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)](/img/structure/B1581305.png)


